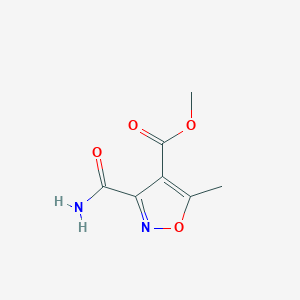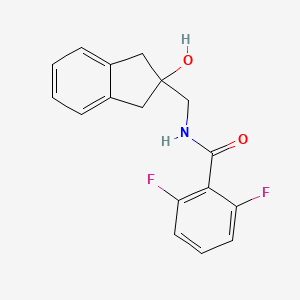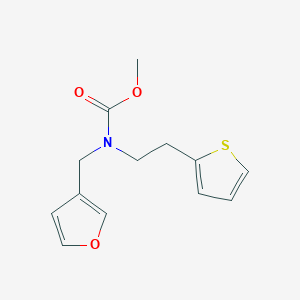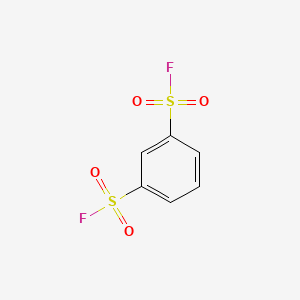![molecular formula C22H20ClN5O3S B2510723 N-(5-chloro-2-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896318-52-8](/img/structure/B2510723.png)
N-(5-chloro-2-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(5-chloro-2-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide" is a complex organic molecule that is likely to have significant biological activity due to the presence of multiple functional groups and heterocyclic components. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules that can help us understand the potential properties and behaviors of the compound .
Synthesis Analysis
The synthesis of related acetamide compounds has been explored in the literature. For instance, the synthesis of 2-chloro-N-[2-(methylsulfanyl)phenyl]acetamide involves the introduction of a chloro group and a methylsulfanyl group to the acetamide structure . Although the exact synthesis route for the compound is not provided, it can be inferred that similar synthetic strategies could be employed, possibly involving chlorination, methoxylation, and the introduction of a sulfanyl group followed by the coupling with a triazole derivative.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for their biological activity. The paper on vibrational spectroscopic signatures discusses the geometric equilibrium and the impact of intramolecular hydrogen bonds on the structure of a dimer molecule of a similar acetamide compound . The non-planar arrangement between different rings in the molecule suggests that the compound may also exhibit a complex three-dimensional structure, which could influence its interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be influenced by the presence of various substituents. The study of vibrational spectroscopic signatures indicates that the substitution of an electronegative chlorine atom can lead to changes in the molecular geometry and the formation of intermolecular contacts . This suggests that the compound , with its chloro and methoxy substituents, may also undergo specific chemical reactions that are influenced by these groups, such as nucleophilic substitution or hydrogen bonding.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are determined by their molecular structure and the nature of their substituents. The dipole moment method and quantum chemical calculations used to study the conformations of related compounds suggest that the polarity and electronic distribution within the molecule are key factors . The compound , with its various heteroatoms and aromatic systems, is likely to exhibit unique physical and chemical properties, including solubility, melting point, and reactivity, which would be important for its potential use as a pharmaceutical agent.
Relevant Case Studies
Although no specific case studies are provided for the compound , the research on related acetamide derivatives offers valuable insights. The vibrational spectroscopic study provides a detailed analysis of the molecular interactions and pharmacokinetic properties of a similar compound, which could be indicative of the biological activity and drug-likeness of the compound . These studies can serve as a foundation for further research into the compound's potential applications and mechanisms of action.
科学的研究の応用
Synthesis and Structural Characterization
Research in this area focuses on the synthesis and structural elucidation of compounds with 1,2,4-triazole rings and chloroacetamide derivatives. These compounds are synthesized through various chemical reactions, with their structures confirmed by techniques such as NMR, IR, and mass spectrometry. For instance, compounds with the 1,2,4-triazole ring system have been synthesized for their wide range of pharmaceutical activities, including antimicrobial and anti-tuberculosis activities. The synthesis involves condensation reactions, with the structural assignments supported by spectroscopic evidence (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Biological Activities
The biological activities of compounds similar to "N-(5-chloro-2-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide" have been a significant area of research. These activities include:
Antimicrobial and Antifungal Properties : Compounds with the 1,2,4-triazole ring have shown a variety of biological activities, including antimicrobial and antifungal properties. This is particularly relevant for compounds synthesized with specific substitutions intended to enhance these activities (Baviskar, Khadabadi, & Deore, 2013).
Anticancer Effects : Modifications of triazole derivatives, such as replacing certain groups to reduce toxicity while retaining anticancer activity, have been explored. This includes the study of PI3K inhibitors for their potential in cancer treatment, showing that certain modifications can lead to effective anticancer agents with low toxicity (Xiao-meng Wang et al., 2015).
Herbicidal Activity : Chloroacetamide herbicides and their metabolites have been studied for their mode of action and metabolism. The research includes understanding the biochemical pathways involved in their herbicidal activity and the potential environmental impact (Coleman, Linderman, Hodgson, & Rose, 2000).
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[[5-(3-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O3S/c1-30-17-7-5-6-15(12-17)21-25-26-22(28(21)27-10-3-4-11-27)32-14-20(29)24-18-13-16(23)8-9-19(18)31-2/h3-13H,14H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHLBHUFVSGVLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl N-[1-(3-chlorophenyl)cyclopropyl]carbamate](/img/structure/B2510642.png)



![Tert-butyl 8-formyl-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2510649.png)

![(E)-1-((1-cinnamylpiperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2510651.png)

![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2510654.png)
![6-ethyl-3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2510656.png)
![1-[4-(1-Methylpyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one](/img/structure/B2510658.png)

![1-(4-{3-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B2510663.png)